molecular formula C11H11ClO3 B1585703 Ethyl (3-chlorobenzoyl)acetate CAS No. 33167-21-4

Ethyl (3-chlorobenzoyl)acetate

Cat. No. B1585703
CAS RN: 33167-21-4
M. Wt: 226.65 g/mol
InChI Key: WWFYJJHEBDWEJF-UHFFFAOYSA-N
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Description

Ethyl (3-chlorobenzoyl)acetate, also known as 3-Chloro-ß-oxobenzenepropanoic acid ethyl ester or Ethyl 3- (3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a molecular weight of 226.66 .


Synthesis Analysis

Ethyl (3-chlorobenzoyl)acetate is commonly used as a reagent in organic synthesis . It can be used to synthesize biologically active compounds such as antibacterial agents and anticancer drugs . Additionally, it can also be used as a raw material for fragrances, coatings, and dyes .


Molecular Structure Analysis

The molecular formula of Ethyl (3-chlorobenzoyl)acetate is C11H11ClO3 . The average mass is 226.656 Da and the monoisotopic mass is 226.039673 Da .


Chemical Reactions Analysis

Ethyl (3-chlorobenzoyl)acetate is involved in various chemical reactions. It is used in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .


Physical And Chemical Properties Analysis

Ethyl (3-chlorobenzoyl)acetate is a colorless to pale yellow liquid with a fragrant odor . It has a density of 1.213 g/mL at 25 °C, a boiling point of 243-245 °C, and a melting point of -18 °C . It is soluble in ether and alcohol, but insoluble in water .

Scientific Research Applications

Microbial Production of Ethyl Acetate

Ethyl acetate is a short-chain ester with extensive use in food, beverage, and as a solvent. Traditionally produced through energy-intensive processes relying on natural gas and crude oil, microbial conversion of biomass-derived sugars into ethyl acetate offers a sustainable alternative. Bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and metabolic engineering in yeasts for in vivo production using alcohol acyl transferases (AAT) are promising approaches. The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering could significantly enhance production (Shangjie Zhang et al., 2020).

Substitute for Diethyl Ether

Ethyl acetate has been identified as a satisfactory substitute for diethyl ether in the Formalin-ether sedimentation technique, a diagnostic method in microbiology. It offers equal or better concentration of organisms compared to diethyl ether, without altering the morphology of specimens. Furthermore, ethyl acetate is less flammable and less hazardous, presenting a safer alternative for laboratory use (K. H. Young et al., 1979).

Adhesion Improvement in Rubber

Ethyl, propyl, and butyl acetates have been used as solvents for trichloroisocyanuric acid to treat styrene–butadiene rubber (SBR), improving its adhesion properties. The choice of solvent significantly affects the effectiveness of chlorination and subsequent adhesion, with slower evaporating solvents leading to more pronounced surface modifications (M. Romero-Sánchez et al., 2000).

Biodiesel Production

Ethyl acetate has been explored as an acyl acceptor for the immobilized lipase-catalyzed preparation of biodiesel from crude oils, such as Jatropha curcas, Pongamia pinnata, and Helianthus annuus. This approach offers an environmentally friendly alternative for biodiesel production with high yields under optimized conditions (Mukesh Kumar Modi et al., 2007).

Reaction with Olefins

Ethyl acetate has been involved in reactions with olefins, such as ethylene and styrene, in the presence of thallic acetate, leading to the formation of compounds like 3-acetyl-2-methyl-4,5-dihydrofuran. This showcases its role in synthesizing organic compounds with potential applications in various chemical industries (K. Ichikawa et al., 1966).

Safety And Hazards

Ethyl (3-chlorobenzoyl)acetate is relatively safe in general use, but protective measures still need to be paid attention . It may have an irritating and corrosive effect on the skin, eyes, and respiratory tract, so appropriate protective gloves, goggles, and masks should be worn during operation .

properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYJJHEBDWEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374044
Record name Ethyl (3-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-chlorobenzoyl)acetate

CAS RN

33167-21-4
Record name Ethyl (3-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(3-chlorophenyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloroacetophenone (23.9 g, 154 mmol) in diethyl carbonate (150 ml) was added ethanol (0.3 ml), and sodium hydride (60% in oil, 12.4 g, 309 mmol) was added under ice-cooling. The mixture was stirred at room temperature for 2 hrs. To the reaction solution was added 6N hydrochloric acid to stop the reaction, and water (500 ml) was added. Then, the mixture was extracted with ethyl acetate (500 ml×2). The extract was washed successively with water and saturated brine, dried (anhydrous magnesium sulfate) and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-5:1) to give the objective substance (24.8 g, 71%).
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S UMIO, K KARIYONE, K TANAKA… - Chemical and …, 1969 - jstage.jst.go.jp
… Ethyl 2-(3-Chloropheny1)-4-methyl-3-pyrrolecarboxylate (X)»——~A mixture of ethyl 3-chlorobenzoylacetate (VIII) (6.81 g), 3-amino—2-propanone hydrochloride (IX) (3.39 g), AcONa-…
Number of citations: 5 www.jstage.jst.go.jp
K Chen, SC Kuo, MC Hsieh, A Mauger… - Journal of medicinal …, 1997 - ACS Publications
As part of our continuing search for potential anticancer drug candidates in the 2-aryl-1,8-naphthyridin-4(1H)-one series, we have synthesized two series of 3‘-substituted 2-phenyl-1,8-…
Number of citations: 124 pubs.acs.org
K Chen, SC Kuo, MC Hsieh, A Mauger… - Journal of medicinal …, 1997 - ACS Publications
Two series of 2‘,3‘,4‘,5,6,7-substituted 2-phenyl-1,8-naphthyridin-4-ones and 2-phenylpyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated as cytotoxic compounds and …
Number of citations: 123 pubs.acs.org
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
The most common CF mutation, F508del, impairs the processing and gating of CFTR protein. This deletion results in the improper folding of the protein and its degradation before it …
Number of citations: 29 www.sciencedirect.com
HY Wang, DS Mueller, RM Sachwani… - The Journal of …, 2011 - ACS Publications
The regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles has been achieved via [3,3] and [1,3] sigmatropic rearrangements of O-vinyl oximes, respectively. Iridium-catalyzed …
Number of citations: 90 pubs.acs.org
M Desroses, MC Jacques‐Cordonnier… - European Journal of …, 2013 - Wiley Online Library
This paper describes a facile, efficient, and clean synthesis of various pyrazolones by employing T3P ® as a catalyst and performing the reaction under microwave irradiation. This two‐…

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